molecular formula C15H22ClN5O2 B3319205 6-((3S,4S)-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride CAS No. 1082745-60-5

6-((3S,4S)-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride

Cat. No.: B3319205
CAS No.: 1082745-60-5
M. Wt: 339.82 g/mol
InChI Key: JLEAXTVMNIFIAX-FOKYBFFNSA-N
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Description

6-((3S,4S)-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4(5H)-one core substituted with a stereospecific (3S,4S)-4-methylpyrrolidine moiety and a tetrahydropyran-4-yl group. The hydrochloride salt enhances its aqueous solubility, making it pharmacologically relevant for drug development .

Properties

IUPAC Name

6-[(3S,4S)-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2.ClH/c1-9-6-16-7-11(9)13-18-14-12(15(21)19-13)8-17-20(14)10-2-4-22-5-3-10;/h8-11,16H,2-7H2,1H3,(H,18,19,21);1H/t9-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEAXTVMNIFIAX-FOKYBFFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082745-60-5
Record name 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-[(3S,4S)-4-methyl-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082745-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

6-((3S,4S)-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride, also known as PF-04447943, is a novel compound primarily investigated for its potential in treating cognitive disorders, particularly Alzheimer's disease. This compound functions as a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that regulates intracellular levels of cyclic guanosine monophosphate (cGMP).

  • Molecular Formula : C15H22ClN5O2
  • Molecular Weight : 339.82 g/mol
  • CAS Number : 1082745-60-5

PF-04447943 selectively inhibits PDE9A, leading to elevated levels of cGMP in the brain and cerebrospinal fluid (CSF). This elevation is crucial for enhancing synaptic plasticity and cognitive functions. The compound has shown significant efficacy in various rodent models, demonstrating procognitive activity and synaptic stabilization in transgenic mouse models associated with Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that PF-04447943 effectively inhibits PDE9A with high selectivity compared to other phosphodiesterases. The compound's ability to elevate cGMP levels has been linked to improved neuronal signaling pathways that are often disrupted in neurodegenerative diseases.

In Vivo Studies

In vivo studies using rodent models have provided substantial evidence supporting the cognitive-enhancing effects of PF-04447943:

  • Cognitive Enhancement : The compound has been shown to improve performance in memory tasks, indicating its potential as a therapeutic agent for cognitive impairments .
  • Synaptic Stabilization : In APP transgenic mice, PF-04447943 facilitated synaptic stabilization, which is vital for maintaining cognitive functions .

Case Studies

Several studies have highlighted the effectiveness of PF-04447943:

  • Rodent Models : A study reported that administration of PF-04447943 resulted in significant improvements in memory retention and learning capabilities in aged rodents .
  • Alzheimer’s Disease Models : In transgenic mice models for Alzheimer's, the compound showed a marked reduction in amyloid plaque formation, which is a hallmark of the disease .

Data Table: Summary of Biological Activities

Study TypeModel UsedKey Findings
In VitroNeuronal Cell LinesSelective PDE9A inhibition; increased cGMP levels
In VivoRodent ModelsImproved memory performance; synaptic stabilization
Transgenic MiceAPP Transgenic ModelsReduced amyloid plaque formation; cognitive benefits

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Features
Target Compound (Hydrochloride salt) Pyrazolo[3,4-d]pyrimidin-4-one (3S,4S)-4-methylpyrrolidin-3-yl, tetrahydro-2H-pyran-4-yl Stereospecific pyrrolidine; improved solubility via hydrochloride salt
8-(4-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (52b) Pyrido[3,4-d]pyrimidin-4-one 4-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole Extended alkyl chain with pyrrolidine; potential for enhanced target binding
8-(1-Methyl-1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (41b) Pyrido[3,4-d]pyrimidin-4-one 1-methyl-1H-pyrazole Simpler substituent; reduced steric hindrance may improve metabolic stability
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno-pyrazolo-pyridine Thieno[2,3-d]pyrimidine, phenyl Complex fused-ring system; likely impacts pharmacokinetics and selectivity
(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride Pyrazolo[3,4-d]pyrimidine Halogenated aryl, ethyl-pyrrolidinone Halogen substituents (Cl, F) enhance target affinity but may increase toxicity

Pharmacological Implications

Solubility: The hydrochloride salt of the target compound likely surpasses neutral analogs (e.g., pyrido-pyrimidinones in –2) in aqueous solubility, critical for oral bioavailability.

Stereochemistry: The (3S,4S)-pyrrolidine configuration may confer higher target specificity compared to non-chiral analogs like 41b or 52b .

Substituent Effects: The tetrahydro-2H-pyran-4-yl group in the target compound balances lipophilicity and metabolic stability, whereas bulkier substituents (e.g., thieno-pyrimidine in ) may hinder membrane permeability . Halogenated derivatives () show stronger target binding but carry higher toxicity risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing high-purity 6-((3S,4S)-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including coupling of pyrrolidine and pyran intermediates followed by cyclization. Critical steps involve maintaining stereochemical integrity (3S,4S configuration) using chiral catalysts or enantiopure precursors. A 52.7% yield was reported using hydrogen chloride in water at 0–50°C for 2.3 hours, with heating to 50°C to dissolve precipitates . Solvent selection (e.g., acetonitrile for coupling) and pH control (using ammonium acetate buffer at pH 6.5) are essential for purity .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic and analytical methods:

TechniqueApplicationExample
1H/13C NMR Confirm stereochemistry and substituent positionsCompare coupling constants (e.g., J-values for pyrrolidine protons)
IR Spectroscopy Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹)
Elemental Analysis Verify stoichiometry (e.g., C, H, N percentages)
HPLC-MS Assess purity and detect residual solvents

Q. How can researchers address solubility and stability challenges during in vitro assays?

  • Methodological Answer : Solubility in aqueous buffers can be improved using acidic conditions (e.g., 1.0 M HCl) or co-solvents like DMSO (≤1% v/v). Stability studies should assess degradation under varying pH (e.g., pH 6.5 ammonium acetate buffer) and temperatures (4°C vs. room temperature). Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. What strategies are recommended for achieving enantiopure synthesis of the (3S,4S)-pyrrolidine moiety?

  • Methodological Answer : Use chiral resolution techniques (e.g., diastereomeric salt formation with tartaric acid) or asymmetric catalysis (e.g., Jacobsen epoxidation for precursor intermediates). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Training in stereoselective synthesis, as outlined in chemical biology methods courses, is critical .

Q. How can biological target profiling be systematically designed for this compound?

  • Methodological Answer :

In vitro assays : Screen against kinase panels (e.g., EGFR, BTK) using fluorescence polarization assays.

Cellular studies : Evaluate cytotoxicity in cancer cell lines (e.g., leukemia) with IC50 determination via MTT assays.

Docking simulations : Use AutoDock Vina to predict binding modes to ATP-binding pockets, guided by pyrazolo[3,4-d]pyrimidine scaffold interactions .

Q. How should contradictory data in biological activity studies be resolved?

  • Methodological Answer : Cross-validate results using orthogonal methods. For example, if cytotoxicity varies across cell lines:

  • Replicate assays under standardized conditions (e.g., serum-free media).
  • Perform transcriptomic profiling to identify off-target effects.
  • Analyze batch-to-batch compound purity via LC-MS .

Q. What computational tools are suitable for modeling the compound’s interactions with membrane proteins?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with COMSOL Multiphysics for membrane permeability modeling. AI-driven tools like AlphaFold can predict protein conformations, while DFT calculations optimize ligand-binding energy .

Q. Can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer : Replace traditional solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use enzyme-mediated catalysis (e.g., lipases for ester hydrolysis) to reduce waste, as demonstrated in enzyme etching methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-((3S,4S)-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
6-((3S,4S)-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride

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